amino}-1??,2-benzothiazole-1,1-dione CAS No. 2549015-38-3](/img/structure/B6442296.png)

3-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl](methyl)amino}-1??,2-benzothiazole-1,1-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-{1-(5-chloropyrimidin-2-yl)piperidin-4-ylamino}-1??,2-benzothiazole-1,1-dione” is a chemical compound that has been studied in the context of medicinal chemistry . It has been associated with G-protein-coupled receptor 119 (GPR119), which is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . GPR119 agonists have been shown to stimulate glucose-dependent insulin release by direct action in the pancreas and to promote secretion of the incretin GLP-1 by action in the gastrointestinal tract .

Synthesis Analysis

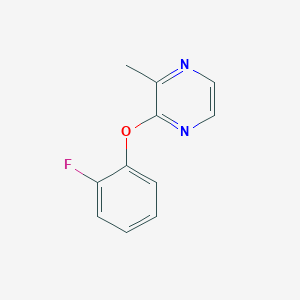

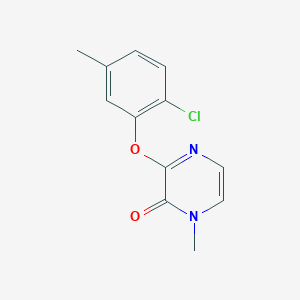

The synthesis of this compound involves modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring . The amide substituent and the benzoimidazol-2-one linker are also modulated . The benzimidazol-2-one moiety is replaced with urea-like substructures, and the piperidine ring and benzoimidazol-2-one are eliminated .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several key components, including a 5-chloropyrimidin-2-yl group, a piperidin-4-yl group, and a benzothiazole-1,1-dione group . The compound also contains a methylamino group .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization .Mécanisme D'action

Target of Action

The primary target of this compound is the G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . GPR119 plays a crucial role in glucose homeostasis and energy metabolism.

Mode of Action

The compound acts as an agonist for GPR119. It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as potential new treatments for type 2 diabetes .

Biochemical Pathways

The activation of GPR119 leads to the stimulation of the adenylate cyclase pathway, resulting in increased cyclic AMP levels, which in turn triggers insulin release from pancreatic β-cells . In the gastrointestinal tract, the compound promotes the secretion of GLP-1, an incretin hormone that enhances insulin secretion in a glucose-dependent manner .

Result of Action

The compound’s action results in improved glucose homeostasis, making it a potential therapeutic agent for type 2 diabetes. It achieves this by enhancing insulin secretion and promoting GLP-1 secretion, thereby helping to regulate blood glucose levels .

Orientations Futures

The compound has shown promise as a potential new treatment for type 2 diabetes due to its ability to stimulate glucose-dependent insulin release and promote secretion of the incretin GLP-1 . Future research could focus on further optimizing this class of compounds and exploring their potential in clinical settings .

Propriétés

IUPAC Name |

N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN5O2S/c1-22(16-14-4-2-3-5-15(14)26(24,25)21-16)13-6-8-23(9-7-13)17-19-10-12(18)11-20-17/h2-5,10-11,13H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMMGCDGHWJGPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCN(CC1)C2=NC=C(C=N2)Cl)C3=NS(=O)(=O)C4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}(methyl)amino)-1??,2-benzothiazole-1,1-dione](/img/structure/B6442221.png)

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442225.png)

![4-cyclobutyl-2-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442227.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6442236.png)

![4-tert-butyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B6442244.png)

![1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-one](/img/structure/B6442249.png)

![2-(4-{[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B6442257.png)

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442291.png)

![2-cyclopropyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-ethylpyrimidine](/img/structure/B6442310.png)

amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6442315.png)

![4-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B6442333.png)

![3-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(propan-2-yl)pyrrolidin-2-one](/img/structure/B6442343.png)